

Triornicin: A Technical Guide to its Chemical Structure and Biological Function

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Triornicin is a naturally occurring hydroxamate siderophore produced by the fungus Epicoccum purpurascens.[1][2] Exhibiting potent iron-chelating properties, it has garnered interest for its potential as a tumor inhibitory factor. This document provides a comprehensive overview of the chemical structure of **Triornicin**, including its physicochemical properties and the experimental methodologies employed in its structural elucidation. Furthermore, it delves into its biological functions, visualizing the proposed signaling pathways for its roles as a siderophore and an anti-tumor agent.

Chemical Structure and Properties

Triornicin is a complex molecule with the molecular formula C₃₁H₅₀N₆O₁₂.[2] Its structure is characterized by a central diketopiperazine ring derived from two L-ornithine residues, which are further modified with acetyl and hydroxamate-containing side chains.

Table 1: Physicochemical Properties of **Triornicin**



Property	Value	Source
Molecular Formula	C31H50N6O12	PubChem[2]
Molecular Weight	698.8 g/mol	PubChem[2]
IUPAC Name	[(E)-5-[hydroxy-[3-[(2S,5S)-5- [3-[hydroxy-[(E)-5-hydroxy-3- methylpent-2- enoyl]amino]propyl]-3,6- dioxopiperazin-2- yl]propyl]amino]-3-methyl-5- oxopent-3-enyl] (2S)-2- acetamido-5- [acetyl(hydroxy)amino]pentano ate	PubChem[2]
CAS Number	77165-75-4	PubChem[2]
Canonical SMILES	CC(=0)NINVALID-LINK C(=0)OCC=C(C)C(=0)N(CCC [C@H]1C(=0)NINVALID- LINK CCCN(C(=0)C=C(C)CCO)O)O	PubChem[2]

2D Chemical Structure of Triornicin



Caption: 2D chemical structure of **Triornicin**.

Experimental Protocols for Structure Elucidation

The definitive structure of **Triornicin** was determined through a combination of spectroscopic analysis and chemical degradation studies. While the full experimental details from the original publication were not accessible for this review, the following outlines the general methodologies that would have been employed.



Isolation and Purification

Triornicin is isolated from the culture broth of Epicoccum purpurascens. A general workflow for its isolation would involve:



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Caption: General experimental workflow for the isolation of **Triornicin**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental to elucidating the carbon-hydrogen framework of a molecule.

- ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
- ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical nature (e.g., carbonyl, olefinic, aliphatic).

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Functional Groups in **Triornicin**



Functional Group	Approximate Chemical Shift (ppm)
Methyl protons (CH₃)	0.9 - 2.0
Methylene protons (CH ₂)	1.2 - 4.0
Methine protons (CH)	3.5 - 5.0
Olefinic protons (C=CH)	5.0 - 6.5
Amide protons (NH)	7.0 - 8.5
Hydroxyl protons (OH)	Variable, broad

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in **Triornicin**

Functional Group	Approximate Chemical Shift (ppm)
Methyl carbons (CH₃)	10 - 30
Methylene carbons (CH ₂)	20 - 60
Methine carbons (CH)	40 - 70
Olefinic carbons (C=C)	100 - 150
Carbonyl carbons (C=O)	160 - 180

Note: The actual experimental NMR data from the primary literature was not available. The values presented are typical ranges for the respective functional groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of **Triornicin**, confirming its molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural information by revealing how the molecule breaks apart.

Chemical Degradation

Chemical cleavage of **Triornicin** was a key step in confirming its structure.[1] Basic methanolysis was used to break the ester and amide bonds, yielding smaller, more easily identifiable fragments. The two major fragments identified were dimerumic acid and $N\alpha,N\delta$ -



diacetyl-N δ -hydroxyornithine.[1] The known structures of these fragments were then pieced together to deduce the complete structure of **Triornicin**.

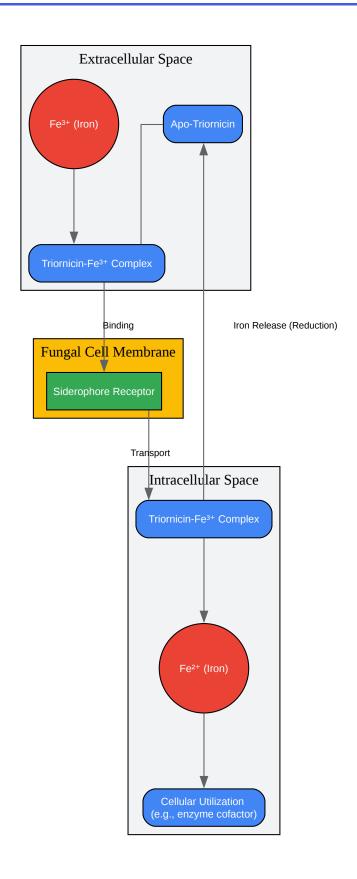
Biological Activity and Signaling Pathways

Triornicin exhibits two primary biological activities: as a siderophore for iron acquisition and as a tumor inhibitory factor.

Siderophore-Mediated Iron Uptake

Like other siderophores, **Triornicin** is secreted by Epicoccum purpurascens under iron-limiting conditions to scavenge ferric iron (Fe^{3+}) from the environment. The resulting **Triornicin**- Fe^{3+} complex is then recognized by specific receptors on the fungal cell surface and transported into the cell. Inside the cell, the iron is released, typically through reduction to ferrous iron (Fe^{2+}), and becomes available for essential cellular processes.





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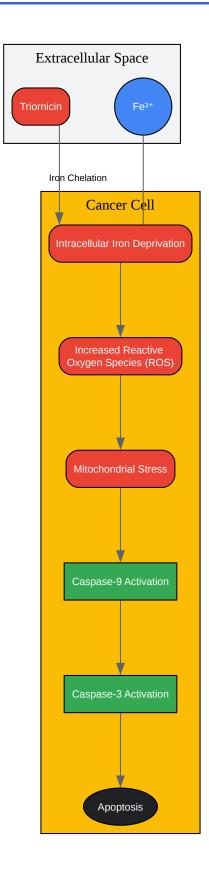
Caption: Siderophore-mediated iron uptake pathway of Triornicin.



Proposed Anti-Tumor Mechanism of Action

The tumor inhibitory activity of **Triornicin** is attributed to its high affinity for iron. Cancer cells have a high iron requirement for proliferation and metabolic activity. By chelating and sequestering iron, **Triornicin** can induce a state of iron deprivation in cancer cells, leading to the inhibition of iron-dependent enzymes and ultimately triggering apoptosis (programmed cell death). A plausible mechanism involves the activation of caspase pathways.





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Caption: Proposed anti-tumor mechanism of **Triornicin** via iron deprivation-induced apoptosis.



Conclusion

Triornicin is a fascinating natural product with a well-defined chemical structure and dual biological roles. Its ability to sequester iron makes it a vital molecule for the survival of its producing organism and a promising candidate for further investigation in the context of cancer therapy. Future research should focus on elucidating the specific molecular targets of **Triornicin** in cancer cells and exploring its potential for the development of novel antineoplastic agents. The detailed experimental data from its original structure elucidation, if it becomes accessible, would be invaluable for the synthesis of analogs and further structure-activity relationship studies.

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References

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